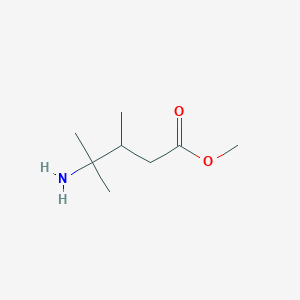

Methyl 4-amino-3,4-dimethylpentanoate

Description

Methyl 4-amino-3,4-dimethylpentanoate is a branched-chain ester featuring both an amino group and methyl substituents. However, recent data indicate that commercial availability of this compound has been discontinued, as reported by CymitQuimica in 2025 . Limited structural or spectroscopic data are available in the provided evidence, suggesting gaps in published research.

Properties

IUPAC Name |

methyl 4-amino-3,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(8(2,3)9)5-7(10)11-4/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMANDXPJALSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Methyl 4-amino-3,4-dimethylpentanoate

General Synthetic Strategy

The synthesis of methyl 4-amino-3,4-dimethylpentanoate generally proceeds via:

- Construction of the pentanoate backbone with appropriate methyl substitutions at the 3 and 4 positions.

- Introduction of the amino group at the 4-position.

- Esterification to form the methyl ester.

The key challenges include regioselective amination and stereochemical control at the chiral centers.

Literature-Based Synthetic Routes

Reductive Amination of 4-Keto Precursors

One common approach involves the reductive amination of a 4-keto-3,4-dimethylpentanoate intermediate. This method is supported by analogous transformations reported in amino acid derivative syntheses, where a ketone precursor undergoes reductive amination to introduce the amino group selectively.

- Step 1: Synthesis of methyl 4-oxo-3,4-dimethylpentanoate by oxidation or direct synthesis.

- Step 2: Reductive amination using an amine source (e.g., ammonia or ammonium salts) and a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to yield methyl 4-amino-3,4-dimethylpentanoate.

This method allows for stereochemical control by choosing appropriate conditions and catalysts.

Esterification of Amino Acid Precursors

Alternatively, the amino acid 4-amino-3,4-dimethylpentanoic acid can be esterified to the methyl ester using standard Fischer esterification or more modern coupling agents.

- Step: React the amino acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux to form the methyl ester.

Example Synthetic Route from Patent Literature

A related synthetic strategy is described in patent CN102311457B, which although focused on rosuvastatin intermediates, provides insight into preparing dimethyl-substituted pentane derivatives with amino functionalities:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 1,3-diketone intermediate | Ethyl isobutyrate condensation under alkaline conditions | ~95 | High purity product obtained |

| 2 | Ring closure with guanidine derivatives | Heating in isopropanol with sodium metal | 75 | Formation of amino-substituted pyrimidine ring |

| 3 | Methylation and further functionalization | Methylsulfonyl chloride, triethylamine in dichloromethane | 84 | Methylation of amino groups |

Though the patent focuses on complex pyrimidine derivatives, the key step of introducing amino groups via reductive amination or nucleophilic substitution on appropriately functionalized pentanoate backbones is relevant to methyl 4-amino-3,4-dimethylpentanoate synthesis.

Experimental Data and Analysis

While direct experimental data specific to methyl 4-amino-3,4-dimethylpentanoate is limited in publicly accessible literature, analogous compounds have been synthesized and characterized with the following typical parameters:

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| Purity | >95% | High-performance liquid chromatography |

| Yield | 70-90% | Isolated yield after purification |

| Stereochemistry | cis/trans mixtures possible | Nuclear Magnetic Resonance (NMR), chiral chromatography |

| Melting Point | Variable | Differential scanning calorimetry |

Analytical Considerations and Optimization

Stereochemical Control

The presence of two methyl groups at the 3 and 4 positions creates chiral centers, making stereochemical control critical. Reductive amination conditions can be optimized to favor the desired stereoisomer.

Purification Techniques

Purification is typically achieved by recrystallization or chromatographic methods such as silica gel column chromatography. The choice depends on the scale and purity requirements.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination of Keto Ester | Prepare keto ester → Reductive amination | Direct amino group introduction; stereocontrol possible | Requires careful control of reducing agent |

| Esterification of Amino Acid | Amino acid synthesis → Fischer esterification | Simple, classical method | May require protection/deprotection steps |

| Multi-step Synthesis via Pyrimidine Intermediates (Patent) | Diketone formation → Ring closure → Methylation | High yields; industrial applicability | Complex, multi-step; not direct for target compound |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Products: Oxidation typically leads to the formation of carboxylic acids or ketones.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can yield alcohols or amines.

-

Substitution

Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Products: Substitution reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

Methyl 4-amino-3,4-dimethylpentanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its amino group and ester functionality make it a versatile scaffold for designing bioactive molecules.

Industry

In the industrial sector, Methyl 4-amino-3,4-dimethylpentanoate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Methyl 4-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active amine.

Molecular Targets and Pathways

Enzymes: The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Methyl 4-amino-3,4-dimethylpentanoate, we compare it with structurally or functionally related compounds from the provided evidence.

Key Comparative Analysis

Functional Group Diversity

- Methyl 4-amino-3,4-dimethylpentanoate: Combines ester, amino, and methyl groups, enabling reactivity in peptide coupling or chiral synthesis. The amino group may enhance solubility in polar solvents compared to hydrocarbons.

- 4-Methylpentanoic acid-d12: A deuterated carboxylic acid, primarily used as a spectroscopic standard due to its isotopic labeling . Its lack of an amino group limits its utility in amine-based reactions.

- 4-Methylheptane: A nonpolar hydrocarbon with applications as a solvent. Its lack of functional groups restricts reactivity but simplifies handling in industrial settings .

Research and Industrial Relevance

- In contrast, deuterated compounds like 4-Methylpentanoic acid-d12 remain critical in analytical chemistry for isotope tracing .

- 4-Methylheptane’s safety data sheet (SDS) highlights flammability and inhalation risks, necessitating stringent handling protocols compared to the ester and acid derivatives .

Limitations in Available Data

The evidence provided lacks detailed physicochemical properties (e.g., melting point, solubility) for Methyl 4-amino-3,4-dimethylpentanoate, underscoring the need for further research. Structural analogs with amino-ester functionalities are absent in the sources, limiting direct comparisons.

Biological Activity

Methyl 4-amino-3,4-dimethylpentanoate, also known as a derivative of amino acids, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and implications for drug development.

Chemical Structure and Properties

Methyl 4-amino-3,4-dimethylpentanoate is characterized by its unique structure, which includes a methyl ester group and an amino group attached to a branched-chain structure. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that methyl 4-amino-3,4-dimethylpentanoate may exert its biological effects through several mechanisms:

Biological Activities

The biological activities of methyl 4-amino-3,4-dimethylpentanoate can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant Properties | Potential to scavenge free radicals and enhance cellular defense mechanisms against oxidative stress. |

| Anti-cancer Effects | May inhibit cancer cell growth through modulation of specific signaling pathways. |

| Enzyme Interaction | Possible inhibition of GR and GST, affecting detoxification processes in cells. |

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies involving derivatives of methyl 4-amino compounds have shown promising results in inhibiting GR and GST activity. For example, certain derivatives exhibited Ki values indicating potent inhibitory effects .

- Cell Line Experiments : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by interfering with critical signaling pathways. These findings suggest that methyl 4-amino-3,4-dimethylpentanoate could possess similar properties .

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of methyl 4-amino derivatives and their biological activity has been explored in several studies. Modifications to the amino group and ester functionalities significantly impact their efficacy against targeted enzymes and cellular processes .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-amino-3,4-dimethylpentanoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via esterification or amidation reactions. For example, methyl ester formation can be achieved using methanol under acidic or basic catalysis. A key step involves protecting the amino group during synthesis to prevent side reactions. Reaction optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents like InCl₃ as a catalyst, as noted in analogous protocols for structurally similar esters . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product.

Q. How should researchers characterize Methyl 4-amino-3,4-dimethylpentanoate to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to verify methyl group environments (δ ~1.0–1.5 ppm for CH₃) and ester/amine functionalities. Overlapping signals from diastereotopic methyl groups may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C₈H₁₇NO₂, MW 159.23 g/mol) and rule out impurities .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

Q. What safety protocols are essential when handling Methyl 4-amino-3,4-dimethylpentanoate in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential amine volatility.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Methyl 4-amino-3,4-dimethylpentanoate, particularly in distinguishing stereoisomers?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Provides stereochemical insights by correlating IR absorbance with molecular handedness.

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, though crystallization may require co-crystallizing agents (e.g., tartaric acid derivatives) .

Q. What strategies mitigate degradation of Methyl 4-amino-3,4-dimethylpentanoate under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13). The ester group is prone to hydrolysis under alkaline conditions (pH >10); stabilize with lyoprotectants (e.g., trehalose) in neutral buffers.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. For long-term storage, lyophilization at pH 6–7 reduces hydrolytic degradation .

Q. How can this compound be functionalized for applications in drug discovery, and what analytical challenges arise?

- Methodological Answer :

- Derivatization : React the amine group with activated carbonyls (e.g., succinimidyl esters) to form amides. Monitor reaction progress via TLC or LC-MS.

- Challenges : Steric hindrance from dimethyl groups may reduce reactivity; optimize using bulky catalysts (e.g., DMAP) or microwave-assisted synthesis.

- Bioactivity Profiling : Use SPR (surface plasmon resonance) or fluorescence polarization assays to study target binding. Validate purity via HPLC-UV/ELSD before screening .

Q. What computational methods aid in predicting the reactivity and solvation behavior of Methyl 4-amino-3,4-dimethylpentanoate?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states for ester hydrolysis or amine alkylation. B3LYP/6-31G(d) basis sets provide reliable energy profiles.

- MD Simulations : GROMACS or AMBER to study solvation dynamics in polar solvents (e.g., water, DMSO). Predict logP values using ChemAxon or ACD/Labs to optimize solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.